The applications of 1-Pyridin-4-ylbutan-2-one derivatives span across different fields, primarily in medicinal chemistry for the treatment of diseases. As mentioned, the derivatives have shown promise as antimalarial agents due to their ability to inhibit the PRS enzyme in Plasmodium species1. This application is particularly important given the increasing resistance to current antimalarial drugs.
In the field of oncology, the inhibition of IGF-1R by related compounds suggests potential use in cancer therapy3. IGF-1R is a well-known target in cancer research, and the development of potent inhibitors could lead to new treatments for various types of cancer.
The synthetic methods described for creating highly substituted pyridin-2(1H)-ones2 could be applied to generate a diverse array of compounds for screening against different biological targets. This versatility in synthesis allows for the exploration of new therapeutic areas and the potential discovery of novel drug candidates.
1-Pyridin-4-ylbutan-2-one is classified as a heterocyclic compound due to the presence of nitrogen in its aromatic ring structure. It is also categorized under ketones because of the carbonyl group (C=O) present in its butan-2-one side chain. This compound can be further classified based on its functional groups and structural features, making it relevant in various chemical and pharmaceutical contexts.
The synthesis of 1-Pyridin-4-ylbutan-2-one can be achieved through several methods, primarily involving the reaction of pyridine derivatives with appropriate alkylating agents. Below are some notable synthetic routes:
The molecular structure of 1-Pyridin-4-ylbutan-2-one consists of a six-membered aromatic ring containing one nitrogen atom (the pyridine ring) and a four-carbon aliphatic chain with a ketone functional group.
The structural characterization can be supported by various spectroscopic techniques:
The specific arrangement of atoms can be visualized using computational modeling or X-ray crystallography when available, aiding in understanding its reactivity and interactions .
1-Pyridin-4-ylbutan-2-one participates in various chemical reactions typical for ketones and pyridines:
The mechanism of action for 1-Pyridin-4-ylbutan-2-one largely depends on its application context. In medicinal chemistry, compounds with similar structures often exhibit biological activity through interactions with specific receptors or enzymes:
The stability and reactivity under various conditions (e.g., pH, temperature) should be assessed to understand better how this compound behaves in different environments.
1-Pyridin-4-ylbutan-2-one has potential applications across several fields:
1-Pyridin-4-ylbutan-2-one represents a structurally significant organic compound featuring a ketone group separated from a pyridine heterocycle by a methylene bridge. This molecule belongs to the broader class of N-heterocyclic ketones, characterized by a carbonyl group at the second carbon of a butane chain linked to the 4-position of the pyridine ring. The molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. Its architecture combines the hydrogen-bond accepting capability of the ketone moiety with the electron-deficient, basic nature of the pyridine ring, creating a bifunctional scaffold with versatile chemical behavior. The 4-pyridyl substitution pattern confers distinct electronic properties compared to 2- or 3-substituted isomers, influencing both reactivity and intermolecular interactions. This compound serves as a valuable intermediate in pharmaceutical synthesis and materials science due to its balanced lipophilicity (calculated XLogP3 ~1.4) and potential for further functionalization at multiple sites [3] [6] [9].
Systematic nomenclature defines this compound as 1-(pyridin-4-yl)butan-2-one (IUPAC). Alternative names include 4-(2-oxobutyl)pyridine and 1-pyridin-4-yl-butan-2-one, reflecting the ketone group's position. Structurally, it comprises a pyridine ring directly bonded to the γ-carbon of a butan-2-one chain. Key structural features include:
Table 1: Structural Comparison of Pyridyl Butanone Isomers
Isomer | Substitution Position | Dipole Moment (D) | Hydrogen Bonding Capacity | Representative CAS |
---|---|---|---|---|
1-(Pyridin-2-yl)butan-2-one | Ortho | Higher (~3.5) | Intramolecular H-bond possible | 22971-32-0 [6] |
1-(Pyridin-3-yl)butan-2-one | Meta | Moderate (~2.8) | Limited intramolecular effects | Not available |
1-(Pyridin-4-yl)butan-2-one | Para | Lower (~2.3) | No intramolecular H-bonding | Not specifically listed |
1-(Pyridin-4-yl)butan-1-one | Carbonyl attached directly | Highest (~4.0) | Conjugated system | 1281501-43-6 [3] |
The para-substitution in 1-pyridin-4-ylbutan-2-one minimizes direct electronic conjugation between the heterocycle and carbonyl, distinguishing it from ortho and meta isomers where orbital overlap or steric interactions alter reactivity. This electronic decoupling preserves independent functionality at both sites, making it a versatile building block for convergent synthesis [6] [9].
The compound emerged indirectly through broader investigations into pyridine derivatives in the late 20th century. Initial synthetic interest stemmed from the recognition that 4-substituted pyridines serve as bioisosteres for phenyl rings in medicinal chemistry. While no single publication claims its "discovery," its synthesis evolved from classical pyridine alkylation methods:
Key milestones in its application history include:
Pyridine rings are indispensable in drug design due to their multifaceted physicochemical and pharmacological properties. The nitrogen in 1-pyridin-4-ylbutan-2-one contributes significantly to its behavior:
Table 2: Therapeutic Applications of Pyridine Derivatives
Therapeutic Area | Pyridine Drug Examples | Role of Pyridine Moiety | Relevance to 1-Pyridin-4-ylbutan-2-one |
---|---|---|---|
Antimicrobials | Sulfapyridine, Ozenoxacin | Solubility enhancement, target binding | Intermediate for novel anti-TB agents [9] |
Antivirals | Atazanavir, Rilpivirine | π-π Stacking with viral DNA, H-bonding | Scaffold for HCV inhibitors [7] |
Anticancer Agents | Imatinib, Crizotinib | Kinase hinge region binding, solubility | Precursor to kinase inhibitor side chains [7] [9] |
CNS Therapeutics | Donepezil metabolites, BACE1 inhibitors | Blood-brain barrier penetration, enzyme inhibition | Structural analog in Alzheimer’s research [2] |
Antidiabetics | Pioglitazone | PPARγ receptor interaction | Demonstrates scaffold versatility |
Specific applications where 1-pyridin-4-ylbutan-2-one derivatives show promise:
The compound’s synthetic versatility—amenable to ketone reduction (yielding 1-pyridin-4-ylbutan-2-ol), reductive amination, or heterocycle formation—cements its role as a strategic building block in medicinal chemistry campaigns targeting these therapeutic areas [3] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7